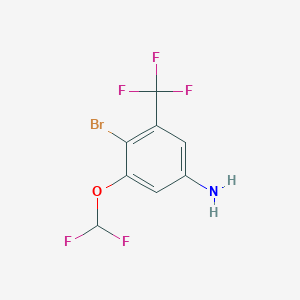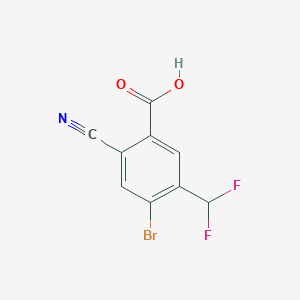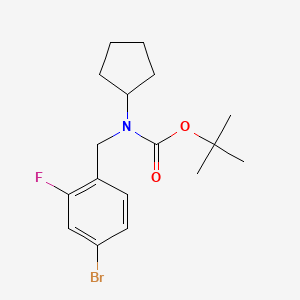
Tert-butyl 4-bromo-2-fluorobenzyl(cyclopentyl)carbamate
Descripción general
Descripción
Tert-butyl 4-bromo-2-fluorobenzyl(cyclopentyl)carbamate is a chemical compound with the molecular formula C17H23BrFNO2 . It exhibits immense potential in scientific research, with versatile properties that allow for various applications, ranging from drug synthesis to material science investigations.
Physical And Chemical Properties Analysis
The physical and chemical properties of Tert-butyl 4-bromo-2-fluorobenzyl(cyclopentyl)carbamate are not explicitly mentioned in the available resources .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Intermediate in Synthesis of Carbocyclic Analogues of Nucleotides : The compound serves as an important intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, crucial in the study of nucleic acid analogues (Ober et al., 2004).
- Role in Synthesis of Biologically Active Compounds : It is an intermediate in the synthesis of many biologically active compounds like omisertinib (Zhao et al., 2017).
Reactivity and Applications
- Catalysis and Organic Synthesis : Used in Pd-catalyzed cyclization and radical routes for the formation of thienopyrroles and dihydrothienopyrroles, contributing to advancements in organic synthesis techniques (Brugier et al., 2001).
- Protecting Group in Organic Chemistry : Acts as a protecting group for alcohols, showing stability to oxidizing conditions and compatibility with other protecting groups (Crich et al., 2009).
Synthetic Methodologies
- Curtius Rearrangement : Facilitates the formation of tert-butyl carbamate in high yields at low temperatures, showcasing its utility in synthetic organic chemistry (Lebel & Leogane, 2005).
- Synthesis of Polymerisable Antioxidants : Involved in the synthesis of monomeric antioxidants containing hindered phenol, illustrating its potential in the development of new materials (Pan et al., 1998).
Advanced Chemical Synthesis
- Synthesis of Spirocyclic Compounds : Utilized in the synthesis of spirocyclic indoline lactones, contributing to the exploration of novel chemical structures (Hodges et al., 2004).
- Carbon Dioxide Fixation : Demonstrates the ability for cyclizative atmospheric CO2 fixation, highlighting its potential application in environmental chemistry (Takeda et al., 2012).
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl N-[(4-bromo-2-fluorophenyl)methyl]-N-cyclopentylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrFNO2/c1-17(2,3)22-16(21)20(14-6-4-5-7-14)11-12-8-9-13(18)10-15(12)19/h8-10,14H,4-7,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COQSPBYERNBGKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=C(C=C(C=C1)Br)F)C2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-bromo-2-fluorobenzyl(cyclopentyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




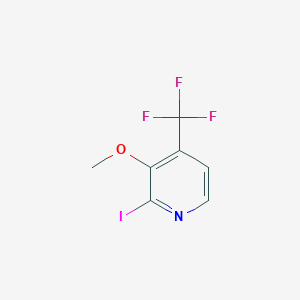


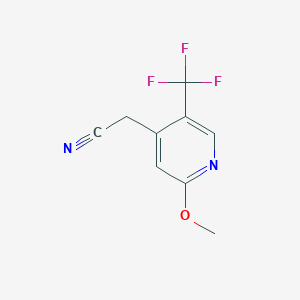


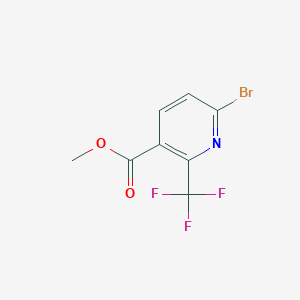
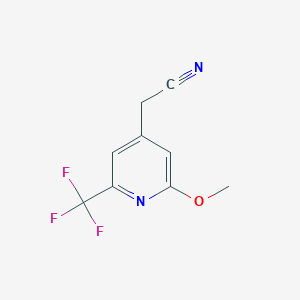
![methyl 3-((dimethylamino)methyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B1410229.png)

